molecular formula C18H34N2 B5025734 1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane

1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane

Cat. No.: B5025734
M. Wt: 278.5 g/mol
InChI Key: QWKNMBPZRXEFQS-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

1,3,3-trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2/c1-5-8-19-9-6-15(7-10-19)20-14-18(4)12-16(20)11-17(2,3)13-18/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNMBPZRXEFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane involves several steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound can enhance the efficacy of certain cancer treatments.

Comparison with Similar Compounds

1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic framework and the presence of the propylpiperidinyl group, which contribute to its distinct chemical and biological properties.

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